N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3,4-difluoroaniline with thiocarbonyl diimidazole to form the corresponding thiourea intermediate. This intermediate is then cyclized using a suitable oxidizing agent, such as manganese dioxide, to yield the desired thiadiazole compound . The reaction conditions often include the use of dry solvents like dichloromethane and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and electrophiles like halogens. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of dry solvents to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiadiazole compounds. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide include:
N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide: This compound has a similar structure but with different fluorine substitution patterns, leading to variations in its chemical properties and reactivity.
N-(3,5-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide: Another analog with different substitution patterns that can affect its biological activity and applications.
Uniqueness
The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)thiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3OS/c10-6-2-1-5(3-7(6)11)12-9(15)8-4-16-14-13-8/h1-4H,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPBGTIJVQMQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CSN=N2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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